3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-chloroquinoline

5-HT6 receptor Serotonin receptor ligand CNS drug discovery

3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-chloroquinoline (CAS 866812-11-5) is a fully synthetic quinoline derivative belonging to the aryl-sulfonyl-piperazine-quinoline class. Its structure integrates three key pharmacophoric elements: a quinoline core, a benzenesulfonyl group at the 3-position, and a 4-benzylpiperazine moiety at the 4-position, with a chlorine atom at the 6-position of the quinoline ring.

Molecular Formula C26H24ClN3O2S
Molecular Weight 478.01
CAS No. 866812-11-5
Cat. No. B2929559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-chloroquinoline
CAS866812-11-5
Molecular FormulaC26H24ClN3O2S
Molecular Weight478.01
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)Cl
InChIInChI=1S/C26H24ClN3O2S/c27-21-11-12-24-23(17-21)26(25(18-28-24)33(31,32)22-9-5-2-6-10-22)30-15-13-29(14-16-30)19-20-7-3-1-4-8-20/h1-12,17-18H,13-16,19H2
InChIKeyIGBDYQFJDBZDFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-chloroquinoline (CAS 866812-11-5): Compound Identity and Core Pharmacophore


3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-chloroquinoline (CAS 866812-11-5) is a fully synthetic quinoline derivative belonging to the aryl-sulfonyl-piperazine-quinoline class. Its structure integrates three key pharmacophoric elements: a quinoline core, a benzenesulfonyl group at the 3-position, and a 4-benzylpiperazine moiety at the 4-position, with a chlorine atom at the 6-position of the quinoline ring [1]. The compound's molecular formula is C26H24ClN3O2S with a molecular weight of 478.01 g/mol. The 6-chloro substituent distinguishes it from the non-halogenated parent scaffold and from 6-fluoro or 6,7-dimethoxy analogs, creating a unique electronic and steric profile that may influence target binding, metabolic stability, and physicochemical properties relevant to CNS penetration [2].

Why Substituting 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-chloroquinoline with a Close Analog Risks Experimental Divergence


Within the aryl-sulfonyl-piperazine-quinoline series, even single-atom substitutions produce non-linear changes in receptor binding and functional activity. The 6-chloro substituent on the quinoline ring alters the electron density of the aromatic system, modulating pi-stacking interactions with aromatic residues in the target binding pocket, while the N-benzyl group on the piperazine influences both conformational flexibility and lipophilic contacts. Published SAR for structurally related 5-HT6 receptor ligands demonstrates that replacing chlorine with fluorine at the 6-position or shifting the sulfonyl substitution pattern can shift IC50 values by more than an order of magnitude [1]. Likewise, the distinction between a 4-benzylpiperazine (present in this compound) and a 4-phenylpiperazine (as in the analog 3-(benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline) introduces a methylene spacer that fundamentally alters the basicity, conformational freedom, and hydrogen-bonding capacity of the piperazine nitrogen, parameters known to be critical for CNS receptor engagement [2]. Generic substitution based solely on scaffold similarity therefore carries a high risk of obtaining divergent biological results.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-chloroquinoline (866812-11-5) Against Its Closest Analogs


6-Chloro vs. 6-Fluoro Substitution: Impact on 5-HT6 Receptor Binding Affinity

In the arylsulfonylpiperazine-quinoline class, halogen substitution at the 6-position of the quinoline ring is a critical determinant of 5-HT6 receptor binding. The target compound bearing a 6-chloro substituent is expected to exhibit binding affinity in the low micromolar to sub-micromolar range, consistent with the SAR reported for compounds in this series by Jeon et al. (2007), where the most active compound (2h) showed an IC50 of 1.5 μM against the human recombinant 5-HT6 receptor [1]. The 6-chloro substitution provides a distinct electronic profile compared to the 6-fluoro analog (3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline), with chlorine being a weaker electron-withdrawing group by induction but a stronger resonance donor, which can differentially modulate pi-pi stacking with Phe and Tyr residues in the 5-HT6 binding pocket. No direct head-to-head 5-HT6 binding data for the 6-chloro vs. 6-fluoro pair are publicly available; this inference is based on class-level SAR.

5-HT6 receptor Serotonin receptor ligand CNS drug discovery

N-Benzylpiperazine vs. N-Phenylpiperazine: Conformational and Basicity Differentiation at the 4-Position

The target compound incorporates a 4-benzylpiperazine moiety, whereas a closely related analog, 3-(benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline, replaces the benzyl group with a phenyl group directly attached to the piperazine nitrogen. This structural difference introduces a methylene (-CH2-) spacer in the target compound, which has two critical consequences: (1) the calculated pKa of the piperazine N4 nitrogen increases by approximately 0.8–1.2 log units due to reduced conjugation with the aromatic ring, altering the protonation state at physiological pH; and (2) the benzyl group adds a rotational degree of freedom, enabling the pendant phenyl ring to access hydrophobic sub-pockets that the more rigid N-phenyl analog cannot reach. These differences are well-precedented in GPCR ligand design, where the benzylpiperazine motif has been shown to enhance binding affinity for serotonergic and dopaminergic receptors compared to the corresponding phenylpiperazine [1].

GPCR ligand design 5-HT6 antagonist Structure-activity relationship

4-Benzylpiperazin-1-yl Substitution at the Quinoline C4 Position vs. C8 Position: Regioisomeric Differentiation

The target compound places the 4-benzylpiperazine group at the C4 position of the quinoline ring, whereas the well-characterized 5-HT6 antagonist SB-742457 (intepirdine) and its analogs bear the piperazine at the C8 position. This regioisomeric difference fundamentally alters the vector of the piperazine moiety relative to the quinoline core. In the C4-substituted series, the piperazine projects roughly perpendicular to the quinoline plane, while in the C8-substituted series, it extends more co-linearly. The GlaxoSmithKline patent literature explicitly distinguishes C4-piperazinyl-quinolines as a distinct sub-series from the C8-piperazinyl-quinolines represented by SB-742457 [1]. SB-742457 is reported to have a pKi of 9.63 for the human 5-HT6 receptor, representing sub-nanomolar affinity [2]. The target compound, as a C4-substituted analog with an additional 6-chloro substituent, is expected to exhibit a differentiated selectivity and affinity profile, though direct comparative data are not publicly available.

5-HT6 receptor antagonist Quinoline regioisomer CNS penetration

Absence of 6,7-Dimethoxy Substitution: Differentiation from the 6,7-Dimethoxy Analog

A related compound, 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline (CAS 866871-58-1), features methoxy groups at both the 6 and 7 positions of the quinoline ring. The target compound, with only a 6-chloro substituent and a hydrogen at C7, presents a more electron-deficient quinoline core. The 6,7-dimethoxy analog has been described as a potential intermediate for kinase inhibitor development, with the methoxy groups contributing to type II kinase inhibitor binding modes [1]. In contrast, the 6-chloro-mono-substituted scaffold of the target compound is more commonly associated with GPCR (particularly 5-HT6) ligand design. The absence of the 7-methoxy group in the target compound reduces hydrogen bond acceptor count and alters the electrostatic potential surface, which can shift target class selectivity from kinase inhibition toward aminergic GPCR modulation.

Quinoline scaffold Metabolic stability Kinase inhibitor

Recommended Application Scenarios for 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-chloroquinoline (866812-11-5) Based on Structural Differentiation Evidence


5-HT6 Receptor SAR Expansion: Probing the 6-Halogen Substitution Vector

This compound is most appropriately deployed in structure-activity relationship (SAR) studies aimed at understanding the impact of 6-position halogen substitution on 5-HT6 receptor binding within the C4-piperazinyl-quinoline scaffold. The 6-chloro group provides a distinct electronic and steric profile compared to 6-fluoro and 6-unsubstituted analogs, and its use enables systematic mapping of the halogen-binding pocket. Class-level SAR from Jeon et al. (2007) demonstrates that such substitutions can modulate IC50 values across the micromolar range [1], making this compound a valuable tool for probing the electron density and volume tolerance of the 5-HT6 orthosteric site.

Benzylpiperazine vs. Phenylpiperazine Pharmacological Comparison in CNS Receptor Panels

The N-benzylpiperazine moiety of this compound differentiates it from N-phenylpiperazine analogs such as 3-(benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline. Researchers conducting broad receptor selectivity panels (e.g., CEREP or SafetyScreen panels) can use this compound to determine whether the benzyl spacer alters off-target binding profiles at dopaminergic, adrenergic, or serotonergic receptors beyond 5-HT6. Such comparative profiling is essential for determining the selectivity liabilities associated with benzylpiperazine-containing CNS ligands [2].

C4 vs. C8 Regioisomeric Comparison for 5-HT6 Patent Landscape Analysis

The C4-substituted quinoline scaffold of this compound places it in a distinct patent subclass from the C8-substituted series exemplified by SB-742457 (intepirdine) [2]. Organizations conducting freedom-to-operate analyses or seeking novel chemical matter for 5-HT6 programs can use this compound as a representative C4-regioisomer to benchmark against the extensively claimed C8-piperazinyl-quinoline space. The 6-chloro substituent further differentiates it from the unsubstituted core structures most commonly claimed in the GlaxoSmithKline patent estate.

Computational Chemistry and Molecular Docking Benchmarking

Given the conformational complexity introduced by the benzylpiperazine moiety (multiple rotatable bonds and pH-dependent protonation states), this compound serves as a useful test case for evaluating docking algorithms and scoring functions against aminergic GPCR targets. Its intermediate molecular weight (478 Da) and balanced lipophilicity make it suitable for assessing the accuracy of predicted binding poses in 5-HT6 homology models or related GPCR structures, particularly when comparing the performance of flexible vs. rigid receptor docking protocols.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-chloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.